molecular formula C28H16Cl2O5 B12545480 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate CAS No. 142739-37-5

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate

Cat. No.: B12545480
CAS No.: 142739-37-5
M. Wt: 503.3 g/mol
InChI Key: MKVSNQRSZSSXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a xanthene core, phenyl groups, and chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.

    Introduction of chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the xanthene core.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate is unique due to its combination of a xanthene core and multiple chloro substituents, which confer distinct chemical and biological properties

Properties

CAS No.

142739-37-5

Molecular Formula

C28H16Cl2O5

Molecular Weight

503.3 g/mol

IUPAC Name

[4-chloro-2-(7-chloro-9-oxo-4-phenylxanthene-2-carbonyl)phenyl] acetate

InChI

InChI=1S/C28H16Cl2O5/c1-15(31)34-24-9-7-18(29)13-21(24)26(32)17-11-20(16-5-3-2-4-6-16)28-23(12-17)27(33)22-14-19(30)8-10-25(22)35-28/h2-14H,1H3

InChI Key

MKVSNQRSZSSXDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CC3=C(C(=C2)C4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.